PEG12 Length Outperforms PEG4, PEG8, and PEG16 in PROTAC-Mediated Degradation Potency
In a head-to-head in vitro PROTAC screening platform comparing PEGn linkers of varying lengths, TR-Peg12-OH's core PEG12 scaffold yielded the lowest signal readout (415.8 arbitrary units), indicating the highest degradation potency. This was significantly more potent than PEG8 (635.1, a 53% signal increase), PEG16 (1021.2, a 146% increase), and PEG4 (1311.5, a 215% increase), all at P < 0.001 [1].
| Evidence Dimension | PROTAC degradation efficiency (signal readout; lower = more potent) |
|---|---|
| Target Compound Data | PEG12: 415.8 arbitrary units |
| Comparator Or Baseline | Negative control: 1616.3; PEG4: 1311.5; PEG8: 635.1; PEG16: 1021.2 |
| Quantified Difference | PEG12 signal is 34.5% lower than PEG8, 59.3% lower than PEG16, and 68.3% lower than PEG4 |
| Conditions | In vitro PROTAC screening platform; P < 0.001 significance level |
Why This Matters
Selecting a linker with suboptimal length (e.g., PEG4 or PEG8) can reduce degradation efficiency by 1.5- to 3.2-fold, directly compromising target knockdown and potentially invalidating biological conclusions or therapeutic efficacy.
- [1] Figure 3, PMC7483003. In vitro screening of selected PEGn linkers via the developed PROTAC platform. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC7483003/figure/F3/ (accessed 2026-05-04). View Source
